N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.44 g/mol . This compound is known for its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenyl ring, and a 2-methylpropanamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide typically involves the reaction of 4-aminophenylcyclohexylsulfone with 2-methylpropanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide or sulfonamide groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[4-(cyclohexylsulfamoyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methylbenzamide: This compound features a 3-methylbenzamide moiety instead of a 2-methylpropanamide group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)16(19)17-13-8-10-15(11-9-13)22(20,21)18-14-6-4-3-5-7-14/h8-12,14,18H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFKBESXXMKXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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